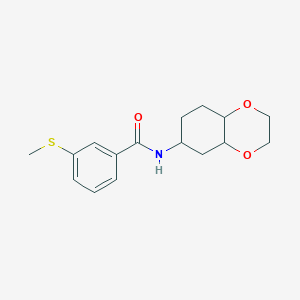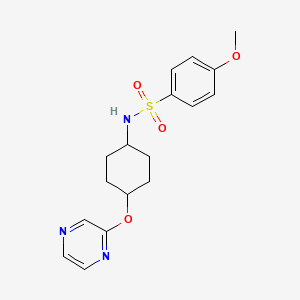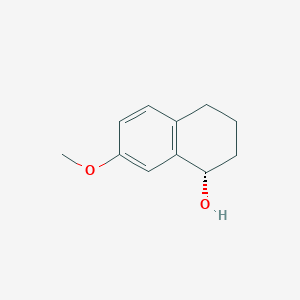
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes It is characterized by a methoxy group at the 7th position and a hydroxyl group at the 1st position on a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the reduction of 7-methoxy-1-tetralone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as hydrobromic acid can be used for demethylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
- Oxidation: 7-methoxy-1-tetralone.
- Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
- Substitution: 7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol.
科学的研究の応用
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
- 7-Methoxy-1-tetralone
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol
Comparison: (1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 7-methoxy-1-tetralone, it has an additional hydroxyl group, enhancing its reactivity and potential applications. The compound also differs from 1,2,3,4-tetrahydronaphthalen-1-ol by the presence of the methoxy group, which can influence its solubility and interaction with biological targets.
特性
IUPAC Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2667076.png)
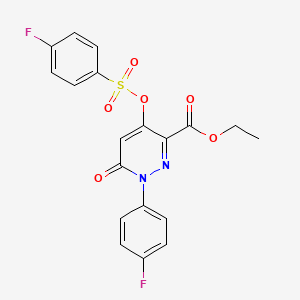
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile](/img/structure/B2667081.png)
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)
![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B2667084.png)
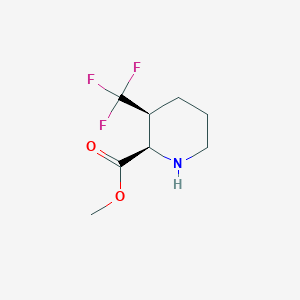
![3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)
![methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate](/img/structure/B2667089.png)
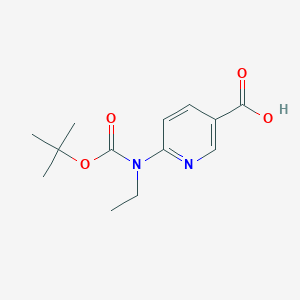
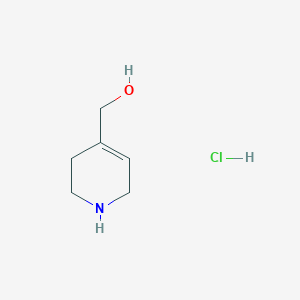
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
